The compound 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, while not directly studied in the provided papers, is closely related to the 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives that have been extensively researched. These derivatives have shown a range of biological activities and have been the subject of various studies to understand their mechanism of action and potential applications in different fields. The following analysis will delve into the relevant research findings from the provided papers to infer possible characteristics and applications of the compound .
The studies on THIQ derivatives have revealed significant insights into their mechanisms of action. For instance, 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of the neurotransmitter epinephrine1. The selectivity of these compounds for PNMT over the alpha2-adrenoceptor is noteworthy, with certain derivatives showing remarkable selectivity, suggesting a specific interaction at the PNMT active site1. Additionally, tetrahydroisoquinoline has been found to selectively inhibit complex I of the brain's electron transport system, which is a critical pathway for cellular energy production2. This inhibition is similar to that caused by known dopaminergic neurotoxins, indicating a potential risk for neurotoxicity but also a possible therapeutic application in modulating brain energy metabolism2.
The research on THIQ derivatives has uncovered several potential applications across different fields. In the realm of neuroscience, certain derivatives have been synthesized and evaluated for their neuroprotective properties, particularly as antagonists of N-methyl-D-aspartate (NMDA) receptors3. These receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders. One compound, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated effective anticonvulsant properties and protected neurons from ischemia-induced degeneration3. This suggests that related compounds, such as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, could potentially be explored for similar neuroprotective effects. Moreover, the selective inhibition of PNMT by THIQ derivatives could be leveraged in the development of treatments for disorders related to epinephrine synthesis, such as certain cardiovascular diseases1.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4